molecular formula C16H16N2O4 B1663805 Bcl-2 Inhibitor CAS No. 383860-03-5

Bcl-2 Inhibitor

Cat. No. B1663805
M. Wt: 300.31 g/mol
InChI Key: YPSXFMHXRZAGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bcl-2 (B-cell lymphoma 2) is a key protein regulator of apoptosis. It is variably highly expressed in many hematological malignancies, providing protection from cell death induced by oncogenic and external stresses . Bcl-2 inhibitors have evolved into an important means of treating cancers by inducing tumor cell apoptosis .


Synthesis Analysis

A series of novel indole derivatives were designed, synthesized, and evaluated for the binding affinity of Bcl-2 family proteins and antiproliferative activity against selected cancer cell lines . The preliminary structure-activity relationship (SAR) for this indole scaffold was summarized .


Molecular Structure Analysis

The molecular structure of Bcl-2 inhibitors is complex and varies depending on the specific inhibitor. For instance, ABT-737 is a BH3 mimetic inhibitor of Bcl-xL, Bcl-2, and Bcl-w . Navitoclax (ABT-263) is another potent inhibitor of Bcl-xL, Bcl-2, and Bcl-w .


Chemical Reactions Analysis

The chemical reactions involving Bcl-2 inhibitors are complex and involve interactions with various other molecules within the cell . The exact nature of these reactions can vary depending on the specific inhibitor and the cellular context.


Physical And Chemical Properties Analysis

The physical and chemical properties of Bcl-2 inhibitors can vary greatly depending on the specific inhibitor. For instance, ABT-737 has EC50 values of 78.7 nM, 30.3 nM, and 197.8 nM in cell-free assays for Bcl-xL, Bcl-2, and Bcl-w, respectively .

Scientific Research Applications

1. Cancer Therapy Development

Bcl-2 inhibitors have emerged as significant therapeutic agents in cancer treatment. The development of Bcl-2 inhibitors was initiated to selectively induce apoptosis in cancer cells, given that apoptosis evasion is a common feature in cancer due to dysregulation of Bcl-2 family genes. Bcl-2 and Bcl-XL overexpression is notably prevalent in many cancers and contributes to tumor initiation, progression, and therapy resistance. The discovery of small-molecule inhibitors like ABT-737, a potent inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-XL, and Bcl-w, has marked a turning point in this field. ABT-737, for instance, does not initiate apoptosis directly but enhances the effects of death signals, exhibiting synergistic cytotoxicity with chemotherapeutics and radiation (Oltersdorf et al., 2005).

2. Overcoming Drug Resistance

Venetoclax, a highly selective Bcl-2 inhibitor, has been clinically approved in the United States for certain types of leukemia. However, patients commonly relapse. Investigations into mechanisms contributing to acquired drug resistance have revealed key roles for pathways like ERK activation in resistance to venetoclax. This understanding has led to the exploration of novel Bcl-2 inhibitors like Pelcitoclax (APG-1252), which targets multiple myeloma cells resistant to Venetoclax, thus potentially overcoming drug resistance (Yamamoto et al., 2021).

3. Hematological Malignancies

Bcl-2 inhibitors like ABT-199 (Venetoclax) have shown significant promise in hematological cancers. ABT-199 selectively inhibits Bcl-2 while sparing platelets, offering a therapeutic approach for Bcl-2–dependent hematological cancers without the side effects associated with broader spectrum inhibitors like navitoclax (Souers et al., 2013).

4. Targeting Cancer Stem Cells

In acute myeloid leukemia (AML), leukemia stem cells (LSCs) have been shown to overexpressBcl-2, an inhibitor of mitochondrial-initiated apoptosis. This overexpression confers chemoresistance in cancer cells. Small molecular inhibitors of Bcl-2 can impair the metabolic activity of chemotherapy-resistant LSCs, suggesting that Bcl-2 inhibition could be an effective strategy in targeting these cells in AML. This approach could potentially reduce oxidative phosphorylation and selectively eradicate quiescent LSCs through Bcl-2 inhibition (Ho & Davies, 2013).

5. Enhancing Radiotherapy Efficacy

The Bcl-2 inhibitor HA14-1 has been shown to sensitize human cervical cancer cells, including those that overexpress Bcl-2 and are radioresistant, to heavy-ion radiation. This suggests that Bcl-2 may be a target for improving the efficacy of heavy-ion therapy in treating cancers (Hamada et al., 2008).

Safety And Hazards

Bcl-2 inhibitors have been associated with various safety concerns and potential hazards. For instance, patients undergoing venetoclax treatment often develop drug resistance, leading to a reduced sensitivity to Bcl-2 inhibition therapy . Preliminary safety results for the combination of BGB-11417 and dexamethasone from study BGB-11417-105 have been reported .

properties

IUPAC Name

4-methoxy-2-[2-(5-methoxy-2-nitrosophenyl)ethyl]-1-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-5-7-15(17-19)11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-20/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSXFMHXRZAGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473860
Record name Bcl-2 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bcl-2 Inhibitor

CAS RN

383860-03-5
Record name Bcl-2 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bcl-2 Inhibitor
Reactant of Route 2
Bcl-2 Inhibitor
Reactant of Route 3
Reactant of Route 3
Bcl-2 Inhibitor
Reactant of Route 4
Bcl-2 Inhibitor
Reactant of Route 5
Bcl-2 Inhibitor
Reactant of Route 6
Reactant of Route 6
Bcl-2 Inhibitor

Citations

For This Compound
14,300
Citations
HT Salah, CD DiNardo, M Konopleva, JD Khoury - Cancers, 2021 - mdpi.com
… Venetoclax is a selective BCL-2 inhibitor that has been approved for the treatment of chronic lymphoid leukemia and acute myeloid leukemia. Given the reported resistance to …
Number of citations: 12 www.mdpi.com
JD Leverson, D Cojocari - Frontiers in Oncology, 2018 - frontiersin.org
… recently borne fruit with regulatory agency approvals of venetoclax, a selective BCL-2 inhibitor. … ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing …
Number of citations: 38 www.frontiersin.org
Q Li, L Cheng, K Shen, H Jin, H Li, Y Cheng… - Frontiers in …, 2019 - frontiersin.org
… As the first BCL-2 inhibitor approved by the US Food and Drug Administration, BCL-2 inhibitor was effective in CLL and recommended for R/R CLL after being treated by ibrutinib …
Number of citations: 39 www.frontiersin.org
V Voss, C Senft, V Lang, MW Ronellenfitsch… - Molecular cancer …, 2010 - AACR
Antiapoptotic Bcl-2 family members suppress both apoptosis and autophagy and are of major importance for therapy resistance of malignant gliomas. To target these molecules, we …
Number of citations: 206 aacrjournals.org
AJ Souers, JD Leverson, ER Boghaert, SL Ackler… - Nature medicine, 2013 - nature.com
… These structural cues led to the design and generation of ABT-199, a potent BCL-2 inhibitor with substantially lower binding affinity toward BCL-X L . Consistent with its lower BCL-X L …
Number of citations: 894 www.nature.com
CD DiNardo, CR Rausch, C Benton… - American journal of …, 2018 - Wiley Online Library
Clinical experience with the BCL2‐inhibitor venetoclax in combination therapy for relapsed and refractory acute myeloid leukemia and related myeloid malignancies - DiNardo - 2018 - …
Number of citations: 393 onlinelibrary.wiley.com
S Ackler, MJ Mitten, K Foster, A Oleksijew… - Cancer chemotherapy …, 2010 - Springer
Purpose This study was designed to test the ability of the Bcl-2 family inhibitor ABT-263 to potentiate commonly used chemotherapeutic agents and regimens in hematologic tumor …
Number of citations: 140 link.springer.com
B Boidol, C Kornauth, E van der Kouwe… - Blood, The Journal …, 2017 - ashpublications.org
… This study demonstrates specific activity of the BCL-2 inhibitor venetoclax in T-PLL. It is noteworthy that a recent ex vivo drug screening also found consistent activities of BCL-2 …
Number of citations: 68 ashpublications.org
A Iannello, N Vitale, S Coma, F Arruga… - Blood, The Journal …, 2021 - ashpublications.org
… No data are yet available on the efficacy of the Bcl-2 inhibitor, venetoclax (Ven), in RS, which is currently in a phase 2 clinical trial in combination with chemotherapy (NCT03054896). …
Number of citations: 27 ashpublications.org
GS Choudhary, S Al-Harbi, S Mazumder, BT Hill… - Cell death & …, 2015 - nature.com
MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by … ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing …
Number of citations: 359 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.